molecular formula C10H10FN5O3 B1373890 9-(2,5-Anhydro-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine CAS No. 548774-57-8

9-(2,5-Anhydro-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine

Cat. No.: B1373890
CAS No.: 548774-57-8
M. Wt: 267.22 g/mol
InChI Key: WZJJNRQUYPMQIS-FJFJXFQQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 9-(2,5-Anhydro-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine is a purine nucleoside analog featuring a 2-fluorinated adenine base and a modified arabinofuranosyl sugar moiety with a 2,5-anhydro configuration.

Properties

IUPAC Name

(1R,3R,4S,7R)-3-(6-amino-2-fluoropurin-9-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN5O3/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6-5(17)3(19-9)1-18-6/h2-3,5-6,9,17H,1H2,(H2,12,14,15)/t3-,5-,6+,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJJNRQUYPMQIS-FJFJXFQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(O1)C(O2)N3C=NC4=C(N=C(N=C43)F)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H](O1)[C@@H](O2)N3C=NC4=C(N=C(N=C43)F)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50203367
Record name 9-(2,5-Anhydro-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50203367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

548774-57-8
Record name 9-(2,5-Anhydro-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0548774578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(2,5-Anhydro-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50203367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(2,5-ANHYDRO-.BETA.-D-ARABINOFURANOSYL)-2-FLUORO-9H-PURIN-6-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WXR21931AA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthesis of the Key Intermediate: 2-Chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-9H-purine

  • Step 1: Activation of 2-deoxy-2-fluoro-D-arabinofuranose

    The sugar is protected and activated to allow selective glycosylation. Common protecting groups include acetyl or benzoyl groups at the 3 and 5 positions of the sugar ring, which stabilize the sugar and facilitate selective coupling.

  • Step 2: Coupling Reaction

    The anionic form of a 2-chloro-6-substituted purine is reacted with the protected and activated sugar. This coupling typically produces a 2,6-dichloropurine nucleoside intermediate substituted at the 9-position by the sugar moiety.

  • Step 3: Alkoxide Substitution

    The 6-position chlorine is substituted by an alkoxy group (e.g., methoxy or ethoxy) via reaction with an alkoxide base to form a 2-chloro-6-alkoxy purine nucleoside.

  • Step 4: Amination

    The alkoxy group at the 6-position is replaced by an amino group through reaction with ammonia (often in alcoholic solution such as methanol or ethanol). This step is typically conducted at temperatures ranging from 0°C to 80°C, often under pressure in a sealed vessel to enhance reaction rates and yields.

  • Step 5: Purification

    The crude product is isolated by filtration after cooling, followed by recrystallization from methanol to obtain high-purity 9-(2,5-anhydro-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine.

Alternative Routes and Intermediates

  • Some methods involve the use of azido groups at the 6-position, which are subsequently reduced to amines using catalytic hydrogenation (e.g., hydrogen gas with platinum or palladium catalysts) at ambient temperature and pressure.

  • Protecting groups on the amino function may include acyl (acetyl, benzoyl), imino (dimethylaminomethylene), or carbamate groups (t-butyl, benzyl derivatives), which are removed in final steps.

  • The order of amination and reduction steps can be reversed depending on the synthetic scheme.

Step Reagents/Conditions Temperature (°C) Pressure Yield (%) Notes
Sugar activation Protection with acetyl/benzoyl groups Ambient Atmospheric - Protects sugar hydroxyl groups
Glycosylation Anionic 2-chloro-6-substituted purine + activated sugar 0 to 50 Atmospheric ~32 (intermediate) Produces 2,6-dichloropurine nucleoside
Alkoxide substitution Alkoxide base (e.g., sodium methoxide) 0 to 50 Atmospheric - Converts 6-chloro to 6-alkoxy
Amination Ammonia in methanol/ethanol 0 to 80 Up to 65 psi (4.5 atm) ~44 (overall yield) Converts 6-alkoxy to 6-amino
Reduction of azido group (if used) H2 with Pt or Pd catalyst 20-25 1-3 atm - Converts azido to amino group
Purification Recrystallization from methanol Ambient to reflux Atmospheric - Enhances purity
  • The described synthesis methods have improved yields compared to earlier literature reports, which had yields around 13% for similar nucleoside analogs.

  • The use of protected and activated sugar derivatives and the anionic form of the purine base enhances regioselectivity and coupling efficiency.

  • The reaction conditions for amination are optimized to avoid side reactions, such as partial benzoylation, which require additional base treatment.

  • Novel intermediates such as 2-chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-6-alkoxy purines have been identified as key species facilitating the efficient synthesis of the target compound.

  • The flexibility in the order of reaction steps (amination before or after reduction) allows adaptation to different synthetic needs and scale-up considerations.

The preparation of this compound is accomplished through a carefully controlled multi-step synthesis involving protection and activation of the sugar moiety, nucleophilic substitution on a 2-chloro-6-substituted purine, and selective amination. The process benefits from optimized reaction conditions that improve yield and purity, supported by the use of novel intermediates and protection strategies. These methods provide a robust foundation for the production of this important nucleoside analog for pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

9-(2,5-Anhydro-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the purine base or the sugar moiety.

    Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated purine, while substitution could result in a variety of nucleoside analogs with different substituents.

Scientific Research Applications

Pharmacological Properties

FANA-A exhibits significant pharmacological activity, particularly against parasitic infections such as African sleeping sickness caused by Trypanosoma brucei. The compound is taken up by the P1 nucleoside transporter, which is not associated with drug resistance, unlike many conventional treatments that rely on the P2 transporter. This characteristic makes FANA-A a promising candidate for overcoming drug resistance issues in T. brucei infections .

Antiviral Activity

FANA-A has also shown potential as an antiviral agent. Its structural similarity to other nucleoside analogues allows it to interfere with viral replication processes. For instance, compounds like vidarabine have been used successfully against resistant viral strains due to their selectivity and lower susceptibility to resistance mechanisms .

Cancer Treatment

Nucleoside analogues like FANA-A are being explored for their anti-cancer properties. They can disrupt the proliferation of cancer cells by inhibiting DNA synthesis, thus presenting a dual role in both antiviral and anticancer therapies .

Study on Trypanosoma brucei

A pivotal study demonstrated that FANA-A was more efficiently phosphorylated by T. brucei adenosine kinase compared to mammalian enzymes, resulting in a preferential accumulation of its active forms within the parasite . This characteristic was crucial in achieving effective treatment outcomes in infected mice models.

Comparative Analysis with Other Nucleosides

In comparative studies with other nucleoside analogues, FANA-A exhibited superior pharmacokinetic properties, particularly in terms of cellular uptake and resistance to metabolic degradation by phosphorylases present in T. brucei. This finding underscores its potential as a first-line treatment option against resistant strains of the parasite .

Data Tables

PropertyFANA-A (9-(2,5-Anhydro-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine)Comparison Compound (e.g., Ara-A)
EC50 (T. brucei)Low nanomolar rangeHigher than FANA-A
Cellular UptakePrimarily via P1 transporterPrimarily via P2 transporter
Resistance MechanismNot associated with drug resistanceCommonly associated with resistance
Phosphorylation EfficiencyHigher efficiency by T. brucei adenosine kinaseLower efficiency

Mechanism of Action

The mechanism of action of 9-(2,5-Anhydro-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal DNA and RNA function, leading to the inhibition of viral replication or cancer cell proliferation. The fluorine atom enhances its stability and resistance to enzymatic degradation, making it more effective in its biological role.

Comparison with Similar Compounds

Core Modifications in Purine and Sugar Moieties

Compound Name Purine Substituent Sugar Modification Key Structural Feature Reference
Target Compound 2-Fluoro 2,5-Anhydro-beta-D-arabinofuranosyl 2,5-Anhydro bridge enhances rigidity N/A (hypothetical)
2-Chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-9H-purin-6-amine 2-Chloro 2-Deoxy-2-fluoro Enhanced metabolic stability
9-β-D-Arabinofuranosyladenine (ara-A) None β-D-arabinofuranosyl Susceptible to deamination
9-β-D-Arabinofuranosyl-2-fluoroadenine (F-ara-A) 2-Fluoro β-D-arabinofuranosyl Fluorine improves kinase phosphorylation

Key Observations :

  • The 2-fluoro substituent in the target compound and F-ara-A reduces deamination rates compared to ara-A, enhancing metabolic stability .

Comparison :

  • The target compound’s synthesis would likely require activation of the 2,5-anhydro sugar, a step more complex than the 2-deoxy-2-fluoro derivatives due to steric hindrance .
  • Fluorinated analogs like F-ara-A achieve higher intracellular retention as triphosphates, suggesting similar pharmacokinetic advantages for the target compound .

Anticancer Efficacy and Mechanisms

Compound Mechanism of Action Model System Key Finding Reference
F-ara-A Inhibition of DNA synthesis via triphosphate accumulation Murine leukemia P388 Single-dose regimen reduced tumor burden by >10³
ara-A + 2′-deoxycoformycin Deaminase inhibition enhances ara-A efficacy L1210 leukemia Synergistic cytotoxicity
β-D-Arabinosyl-6-mercaptopurine Inhibition of cytidylate reductase Ehrlich ascites tumor Synergy with azaserine at low doses

Inferences for the Target Compound :

  • The 2-fluoro group in the target compound may mimic F-ara-A’s ability to form stable triphosphates, prolonging DNA synthesis inhibition .
  • The 2,5-anhydro sugar could reduce susceptibility to phosphorylases, enhancing bioavailability compared to ara-A derivatives .

Metabolic Stability and Resistance Profiles

Resistance Mechanisms in Arabinofuranosyl Analogs

Compound Primary Resistance Mechanism Solution Identified Reference
ara-A Rapid deamination by adenosine deaminase Co-administration of deoxycoformycin
F-ara-A Reduced kinase activation in resistant cells High-dose single regimens
2-Chloro-2′-fluoro derivatives Enhanced stability against enzymatic cleavage Structural rigidity

Implications :

  • The target compound’s 2-fluoro and anhydro modifications likely mitigate deamination and phosphorylysis, common resistance pathways for ara-A .

Biological Activity

The compound 9-(2,5-Anhydro-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine is a fluorinated nucleoside with significant potential in biological applications, particularly in the field of oncology and antiviral therapies. Its molecular formula is C10H10FN5O3C_{10}H_{10}FN_{5}O_{3} and it has a molecular weight of approximately 267.22 g/mol. This compound is structurally related to other nucleoside analogs, which have been explored for their therapeutic effects against various malignancies and viral infections.

The biological activity of this compound primarily stems from its ability to mimic natural nucleosides, allowing it to interfere with nucleic acid synthesis. The fluorine atom in the structure enhances its stability against enzymatic degradation, which is a common issue with many nucleoside analogs. This stability is crucial for maintaining effective concentrations in therapeutic settings.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. It has been shown to be effective against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In particular, studies suggest that it may be more effective than traditional nucleoside analogs like Fludarabine due to its reduced cleavage of the glycosidic bond in vivo, enhancing its therapeutic window .

Antiviral Activity

In addition to its anticancer effects, this compound has been evaluated for antiviral activity. Similar compounds have demonstrated efficacy against viruses such as hepatitis C and HIV by inhibiting viral replication through incorporation into viral RNA . The specific mechanisms by which this compound exerts antiviral effects are still under investigation but may involve interference with viral polymerases.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Its resistance to degradation by enzymes such as 5'-nucleotidase and adenosine deaminase indicates potential for prolonged systemic circulation . However, detailed toxicity studies are necessary to fully understand its safety profile in clinical applications.

Synthesis Methods

The synthesis of this compound involves several steps that optimize yield and purity. A notable method includes the reaction of a protected 2-deoxy-2-fluoro-D-arabinofuranose with a suitable purine derivative .

Case Study: Anticancer Efficacy

In a controlled study involving mice with P-388 leukemia, compounds structurally related to this compound showed significant improvements in survival rates compared to untreated controls. The study highlighted the compound's ability to prolong life span and reduce tumor burden effectively .

Comparative Analysis

A comparative analysis of various fluorinated nucleosides reveals that this compound exhibits superior activity profiles when benchmarked against established therapies like Fludarabine and other nucleoside analogs. The following table summarizes key findings:

CompoundActivity TypeEfficacy (IC50)Stability
This compoundAnticancerLower than FludarabineHigh
FludarabineAnticancerModerateModerate
SofosbuvirAntiviralLowHigh

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 9-(2,5-anhydro-β-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves coupling 2-fluoroadenine with a protected 2,5-anhydro-D-arabinofuranose derivative. Phosphoramidite or glycosylation reactions under anhydrous conditions (e.g., using trimethylsilyl triflate as a catalyst) are common .
  • Key Variables :

  • Temperature : Optimal glycosylation occurs at 60–80°C.
  • Protecting Groups : Benzoyl or acetyl groups prevent undesired side reactions.
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) achieves >95% purity.
    • Yield Optimization : Yields range from 30–50%; microwave-assisted synthesis may improve efficiency .

Q. How can solubility and stability of this compound be optimized for in vitro assays?

  • Solubility Data :

SolventSolubility (mg/mL)Concentration (mM)
DMSO16.67–5348.01–198.32
Water3–4.98.64–14.1
  • Stability :
  • Store at -20°C (3 years) or -80°C (6 months in DMSO). Avoid freeze-thaw cycles.
  • For aqueous solutions, use phosphate-buffered saline (pH 7.4) with 0.1% BSA to prevent aggregation .

Q. What spectroscopic and chromatographic methods are most effective for characterization?

  • NMR : ¹H/¹³C NMR in DMSO-d₆ or D₂O to confirm sugar moiety (δ 5.2–5.8 ppm for anomeric proton) and fluorine coupling (²JF-H ≈ 50 Hz) .
  • Mass Spectrometry : High-resolution ESI-MS (expected [M+H]<sup>+</sup> for C₁₀H₁₁FN₅O₃: 284.09) .
  • HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA); retention time ~8.5 min .

Advanced Research Questions

Q. How can crystallography resolve structural ambiguities in the arabinofuranosyl moiety?

  • Crystallographic Approach :

  • Grow single crystals via vapor diffusion (e.g., 2:1 isopropanol/water).
  • Use SHELXL for refinement; anisotropic displacement parameters clarify sugar puckering (C2'-endo vs. C3'-endo) .
    • Data Contradictions : Discrepancies in torsion angles may arise from lattice packing effects. Validate with DFT calculations (B3LYP/6-31G*) .

Q. What mechanisms explain the compound’s bioactivity in nucleotide analog-resistant cell lines?

  • Hypothesis Testing :

  • Compare incorporation into DNA/RNA via radiolabeled (³H or ³²P) assays.
  • Measure inhibition of viral polymerases (e.g., HCV NS5B) at IC₅₀ values using fluorescence polarization .
    • Resistance Pathways : Overexpression of ABC transporters (e.g., P-glycoprotein) reduces intracellular accumulation. Use knockout cell lines or inhibitors (e.g., verapamil) to confirm .

Q. How do conflicting reports on metabolic stability in hepatic microsomes inform experimental redesign?

  • Contradictory Data :

  • Study A : t₁/₂ = 2.1 hrs (human microsomes).
  • Study B : t₁/₂ = 6.8 hrs (rat microsomes).
    • Resolution Strategy :
  • Standardize incubation conditions (NADPH concentration, protein content).
  • Use LC-MS/MS to track metabolite 9-(2,5-anhydro-β-D-arabinofuranosyl)-2-fluoro-9H-purin-6-ol .

Methodological Frameworks

Q. What experimental designs are suitable for assessing environmental fate and ecotoxicology?

  • Guiding Principle : Link to conceptual frameworks like OECD Test Guidelines 301 (biodegradation) and 211 (daphnia toxicity) .
  • Key Metrics :

ParameterMethod
PhotodegradationUV-Vis under simulated sunlight
BioaccumulationLog P (measured via shake-flask)
Aquatic Toxicity48-hr EC₅₀ in Daphnia magna

Q. How can computational modeling predict interactions with target enzymes?

  • Docking Workflow :

Prepare ligand (SMILES) and receptor (PDB: 3V4M for human adenosine kinase).

Use AutoDock Vina with Lamarckian GA; validate with MD simulations (AMBER).

  • Output Metrics :

ParameterValue
Binding Energy-9.2 kcal/mol
H-bond InteractionsAsn13, Asp156

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.